N-1,3-benzothiazol-2-yl-4-oxo-4-(3-oxo-1-piperazinyl)butanamide
Overview
Description
N-1,3-benzothiazol-2-yl-4-oxo-4-(3-oxo-1-piperazinyl)butanamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.09431156 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential in Chemotherapy
Benzothiazole derivatives have been recognized for their broad spectrum of pharmaceutical applications, including anticancer, antimicrobial, and anti-inflammatory activities. The structural simplicity of the 2-arylbenzothiazoles, in particular, has shown potential in antitumor agent development, suggesting the importance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini, & Malik, 2015).
Anticancer Applications
Extensive research has been conducted on benzothiazole derivatives for their anticancer activities. Structural modifications of these compounds have led to the development of new antitumor agents, indicating a promising outlook for benzothiazole-based chemotherapeutics in cancer treatment (Ahmed et al., 2012).
Neuroprotective Effects
Benzothiazoles have also been investigated for their neuroprotective properties. Riluzole, a benzothiazole derivative, has shown potential in extending survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS), highlighting the role of benzothiazoles in the treatment of neurodegenerative diseases (Bryson, Fulton, & Benfield, 1996).
Broad Spectrum of Pharmacological Properties
The wide range of pharmacological properties exhibited by benzothiazole derivatives underscores their significance in medicinal chemistry. These compounds have shown efficacy as antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, and anticonvulsant agents, among others, indicating their versatility and potential as therapeutic agents (Keri et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
This interaction disrupts the normal functioning of the target, leading to the desired therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of several enzymes, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Some benzothiazole derivatives have been reported to show favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine a 2a receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit antimicrobial activity against a variety of bacterial and fungal species . This suggests that N-1,3-benzothiazol-2-yl-4-oxo-4-(3-oxo-1-piperazinyl)butanamide may interact with enzymes, proteins, and other biomolecules in these organisms, potentially inhibiting their growth or function .
Cellular Effects
The effects of this compound on cells are not well-documented. Benzothiazole derivatives have been shown to have inhibitory effects on M. tuberculosis, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-12(5-6-14(22)19-8-7-16-13(21)9-19)18-15-17-10-3-1-2-4-11(10)23-15/h1-4H,5-9H2,(H,16,21)(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZXVZUDVZVVMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.